1-{7-ethyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone
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Overview
Description
1-{7-ETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features an indole core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-ETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the 2-(2-METHYLPHENOXY)ETHYL Group: This step involves the reaction of the indole derivative with 2-(2-METHYLPHENOXY)ETHYL bromide under basic conditions.
Addition of the TRIFLUOROETHAN-1-ONE Group: This is typically done through a Friedel-Crafts acylation reaction using trifluoroacetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{7-ETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{7-ETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active compound due to its unique structural features.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe or ligand in biological assays to study protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-{7-ETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-{7-ETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE: can be compared with other indole derivatives and trifluoroacetyl compounds.
Ethyl (2-methylphenoxy)acetate: A simpler ester that shares the 2-(2-METHYLPHENOXY)ETHYL group but lacks the indole core and trifluoroacetyl group.
Uniqueness
The uniqueness of 1-{7-ETHYL-1-[2-(2-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE lies in its combination of functional groups, which imparts specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C21H20F3NO2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[7-ethyl-1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C21H20F3NO2/c1-3-15-8-6-9-16-17(20(26)21(22,23)24)13-25(19(15)16)11-12-27-18-10-5-4-7-14(18)2/h4-10,13H,3,11-12H2,1-2H3 |
InChI Key |
FFSFNIYRKPKZJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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